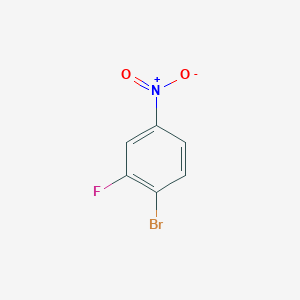

4-Bromo-3-fluoronitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYQMHQOHNGPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373682 | |

| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185331-69-5 | |

| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 3 Fluoronitrobenzene

Direct Synthesis Approaches for 4-Bromo-3-fluoronitrobenzene

Direct synthesis methods provide the most straightforward pathways to this compound. These methods primarily involve the electrophilic bromination of a readily available starting material or, alternatively, the nitration of a suitable bromofluorobenzene precursor.

Bromination of 4-Fluoronitrobenzene

The most prevalent and well-documented method for synthesizing this compound is the direct bromination of 4-fluoronitrobenzene. researchgate.netgoogle.com This reaction is an electrophilic aromatic substitution where a bromine atom is introduced onto the benzene (B151609) ring.

A variety of brominating agents have been successfully employed for the synthesis of this compound. The choice of reagent can influence reaction conditions, yield, and purity.

N-Bromosuccinimide (NBS): This reagent is frequently used for the bromination of 4-fluoronitrobenzene. google.comsmolecule.com NBS is considered a mild brominating agent that provides good regioselectivity and minimizes the formation of by-products. google.com

1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH): Research has demonstrated that DBDMH is a highly effective brominating reagent for this transformation, leading to high yields under optimized conditions. researchgate.net

Sodium Bromate (B103136) (NaBrO₃): In the presence of a strong acid, sodium bromate acts as a powerful brominating agent. researchgate.net It is particularly effective for aromatic compounds that possess deactivating substituents, such as the nitro group in 4-fluoronitrobenzene. researchgate.net

Bromine (Br₂): Elemental bromine can also be used directly, often in conjunction with a catalyst system to facilitate the electrophilic substitution. smolecule.comprepchem.com

Table 1: Common Brominating Reagents for 4-Fluoronitrobenzene

| Reagent Name | Abbreviation | Key Characteristics |

|---|---|---|

| N-Bromosuccinimide | NBS | Mild reagent, good regioselectivity. google.com |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Highly effective, provides high yields. researchgate.net |

| Sodium Bromate | NaBrO₃ | Powerful agent for deactivated rings. researchgate.net |

The solvent and catalyst system are critical parameters that significantly impact the reaction's efficiency and outcome.

Solvent Systems: Acetic acid is the most commonly used solvent for brominations involving NBS and DBDMH, as it effectively dissolves the reactants and facilitates the reaction. researchgate.netgoogle.comsmolecule.comgoogle.com For reactions using elemental bromine, a more robust system involving concentrated sulfuric acid may be employed. prepchem.com

Catalyst Systems: While some reactions with NBS or DBDMH in acetic acid proceed efficiently without an additional catalyst researchgate.netgoogle.com, Lewis acids such as iron(III) bromide (FeBr₃) can be used to enhance regioselectivity. In a specific procedure using bromine, silver sulfate (B86663) was utilized as a catalyst. prepchem.com When sodium bromate is the brominating agent, the addition of a strong acid is necessary to generate the active brominating species. researchgate.netresearchgate.net

The synthesis of this compound via the bromination of 4-fluoronitrobenzene benefits from a high degree of regioselectivity. This is governed by the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho, para-director, while the nitro group is a meta-director. In 4-fluoronitrobenzene, both the ortho-directing effect of the fluorine (to position 3) and the meta-directing effect of the nitro group (to position 3) guide the incoming electrophile (bromine) to the same carbon atom. This alignment results in excellent regioselectivity, with some studies reporting specificity of literally 100%. researchgate.net The use of mild and selective reagents like N-bromosuccinimide further contributes to this precise positional control. google.com

Optimizing reaction parameters such as temperature, reaction time, and stoichiometry is crucial for maximizing the yield and purity of the final product.

Temperature: Careful temperature control is essential. Studies using N-bromosuccinimide have been conducted at temperatures ranging from 15°C to 60°C. google.comgoogle.com One optimized process using DBDMH found that a reaction temperature of 15°C produced the highest yield. researchgate.net

Stoichiometry: The molar ratio of the brominating agent to 4-fluoronitrobenzene is a key factor. An optimized procedure with DBDMH, which contains two bromine atoms, used a molar ratio of 1:0.51 (substrate:DBDMH). researchgate.net For NBS, a slight excess, in the range of 1.05-1.1 moles per mole of substrate, has been suggested to drive the reaction to completion. google.com

Reaction Time: The duration of the reaction depends on the reagents and temperature. Reported reaction times vary from a few hours to up to 10 hours. researchgate.netgoogle.com For instance, the high-yield synthesis with DBDMH at 15°C was complete in 3 hours. researchgate.net

Following the reaction, the product is typically isolated by pouring the reaction mixture into ice water, which causes the this compound to precipitate as a solid. This solid can then be collected by filtration and dried. google.com

Table 2: Optimized Reaction Conditions for the Bromination of 4-Fluoronitrobenzene

| Brominating Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| DBDMH | Acetic Acid | None specified | 15 | 3 | 98.7 | researchgate.net |

| N-Bromosuccinimide | Acetic Acid | None specified | 15 | 10 | 90.5 | google.com |

| N-Bromosuccinimide | Acetic Acid | None specified | 25 | 4.5 | 90.7 | google.comgoogle.com |

Nitration of Bromofluorobenzene Precursors

An alternative synthetic route to this compound is the nitration of a bromofluorobenzene precursor, such as 3-bromo-1-fluorobenzene. This approach involves introducing the nitro group onto a pre-existing bromo-fluoro-substituted benzene ring. This method is generally less common than the bromination of 4-fluoronitrobenzene.

The reaction typically involves treating the bromofluorobenzene precursor with a nitrating mixture, such as a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Precise control of the reaction temperature, often maintaining it between 0°C and 10°C, is critical to ensure the desired regioselectivity and to prevent over-nitration or the formation of unwanted isomers. The directing effects of both the bromine and fluorine atoms (both ortho, para-directors) would influence the position of the incoming nitro group, making careful optimization of reaction conditions necessary to favor the formation of the desired 4-bromo-3-fluoro-nitrobenzene isomer.

Halogen Exchange Reactions in Synthesis (e.g., fluorination of chloronitrobenzene derivatives)

Halogen exchange (Halex) reactions represent a common industrial method for the synthesis of fluoroaromatic compounds from their chloro- or bromo-aromatic counterparts. google.comresearchgate.net This process is particularly useful for producing fluoronitrobenzenes, which are valuable intermediates in the manufacturing of pharmaceuticals and agrochemicals. researchgate.net The synthesis of this compound can be achieved by the nucleophilic substitution of a chlorine atom in the precursor molecule, 4-bromo-3-chloronitrobenzene.

The reaction typically involves heating the chlorinated precursor with an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a polar aprotic solvent. google.com Solvents like dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane (B150427) are commonly employed due to their ability to solvate the cation and enhance the nucleophilicity of the fluoride anion. google.com

To facilitate the reaction, phase-transfer catalysts are often used. These catalysts, typically quaternary ammonium (B1175870) salts, help transfer the fluoride anion from the solid or separate phase into the organic phase where the reaction occurs. google.com The stability of these catalysts at the required elevated temperatures is crucial for the reaction's success. google.com The general halide-exchange reaction proceeds at a faster rate when conducted at elevated temperatures. google.com For instance, the synthesis of p-fluoronitrobenzene from p-chloronitrobenzene using highly active potassium fluoride and a tetramethylammonium (B1211777) chloride catalyst in DMF can achieve a conversion rate of 97.86% after 15 hours at 150°C. researchgate.net A similar strategy can be applied for the fluorination of 4-bromo-3-chloronitrobenzene.

Table 1: Representative Conditions for Halogen Exchange Fluorination

| Parameter | Condition | Source |

|---|---|---|

| Precursor | 4-Bromo-3-chloronitrobenzene | N/A |

| Fluorinating Agent | Potassium Fluoride (KF) | google.comresearchgate.net |

| Solvent | Dimethylformamide (DMF), Sulfolane | google.comresearchgate.net |

| Catalyst | Quaternary ammonium salt (Phase-transfer catalyst) | google.com |

| Temperature | Elevated (e.g., ~150°C) | researchgate.net |

Alternative Bromination Methods (e.g., use of bromine in strong acids)

Direct bromination of an aromatic ring is a fundamental reaction in organic synthesis. For substrates containing deactivating groups, such as the nitro (-NO₂) and fluoro (-F) groups in 3-fluoronitrobenzene, harsh reaction conditions are often necessary. One effective method involves the use of bromine in the presence of a strong acid.

A powerful brominating system utilizes sodium bromate (NaBrO₃) in a strong acid solution. researchgate.netresearchgate.net When a strong acid is added to an aqueous solution of the substrate and the bromate salt at temperatures between 40-100°C, the bromate ions decompose to generate the active brominating species. researchgate.net This method has proven highly effective for the bromination of aromatic compounds with deactivating substituents, achieving high yields (85-98%) and specificity. researchgate.netresearchgate.net It is particularly useful for disubstituted benzenes like 4-nitrofluorobenzene, directing the incoming bromine atom with high regioselectivity. researchgate.net

Another approach involves reacting the precursor, in this case, 3-fluoronitrobenzene, with bromine and concentrated sulfuric acid, promoted by a metal salt like silver sulfate. prepchem.com In a reported synthesis for an isomeric compound, p-fluoro-nitrobenzene was treated with bromine, water, and concentrated sulfuric acid at 0°C, followed by the addition of silver sulfate. The reaction was stirred for 16 hours at 20-25°C to yield the brominated product. prepchem.com This method highlights the use of strong, acidic, and oxidizing conditions to achieve the desired transformation on a deactivated ring system.

Table 2: Conditions for Bromination of Fluoronitrobenzene Precursors

| Method | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Bromate in Acid | Substrate, Sodium Bromate (NaBrO₃), Strong Acid (e.g., H₂SO₄), Water | 40-100°C | 85-98% (general) | researchgate.netresearchgate.net |

| Bromine/Sulfuric Acid | p-Fluoro-nitrobenzene, Bromine, Conc. H₂SO₄, Silver Sulfate | 0°C to 25°C, 16 hours | ~20% (for isomer) | prepchem.com |

Multi-step Synthesis Strategies Involving this compound as an Intermediate

Preparation from o-Fluoronitrobenzene via Bromination, Reduction, and Diazotization-Sandmeyer Reactions

A multi-step synthesis pathway starting from o-fluoronitrobenzene is employed to produce 1,3-dibromo-4-fluorobenzene, a process where a brominated fluoronitrobenzene derivative is a key intermediate. google.com This sequence demonstrates the strategic manipulation of functional groups to achieve a specific substitution pattern that is not accessible through direct methods. google.com

The synthesis proceeds through the following key steps:

Bromination : The starting material, o-fluoronitrobenzene, undergoes bromination. This is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetic acid. google.com

Reduction : The nitro group of the resulting bromo-fluoronitrobenzene intermediate is then reduced to an amino group (-NH₂). This transformation is commonly achieved using reducing agents like iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation. google.com

Diazotization-Sandmeyer Reaction : The synthesized aniline (B41778) derivative is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom, yielding the final product. google.com

This three-step reaction sequence, starting from o-fluoronitrobenzene, reports a high total yield of 52.7%, making it a viable route for industrial production. google.com

Synthesis of Related Aniline Derivatives (e.g., 4-Bromo-3-fluoro-2-nitroaniline)

The nitro group in this compound can be readily reduced to an amino group, making it a valuable precursor for the synthesis of 4-bromo-3-fluoroaniline. This aniline derivative serves as a building block in the production of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The reduction of the nitro group is a standard transformation in organic chemistry and can be accomplished using various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., tin or iron in HCl) are common approaches. A patent describing the synthesis of 3-ethynyl-4-fluoroaniline (B1315292) uses a related compound, 3-bromo-4-fluoronitrobenzene (B1266112), as a starting material. google.com In that sequence, after performing a Sonogashira coupling on the bromo-substituted position, the subsequent step involves the reduction of the nitro group to form the corresponding aniline. google.com This illustrates the utility of the nitro-to-aniline conversion in a multi-step synthesis where the bromo-fluoronitrobenzene scaffold is a key intermediate.

Green Chemistry Principles in this compound Synthesis

Use of Ionic Liquids as Solvents

The principles of green chemistry aim to reduce the environmental impact of chemical processes. One major focus is the replacement of volatile organic solvents (VOCs) with more environmentally benign alternatives. Ionic liquids (ILs) have emerged as promising "green" solvents for this purpose. electrochem.orgjchemrev.com

Ionic liquids are salts that are liquid at or near room temperature and possess several advantageous properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. electrochem.orgjchemrev.com Their low volatility significantly reduces air pollution and workplace exposure risks associated with traditional solvents. electrochem.org

Several classes of organic reactions have been successfully carried out in ionic liquids, sometimes with enhanced reactivity and selectivity compared to conventional solvents. electrochem.org For the synthesis of this compound, ionic liquids could potentially be used as the reaction medium for steps such as halogenation or halogen exchange. electrochem.org For example, halide-based ionic liquids can themselves act as reagents and reaction media in nucleophilic substitution reactions. electrochem.org By replacing hazardous organic solvents, the use of ionic liquids could offer a greener synthetic route, provided that factors like product separation and IL recycling are efficiently addressed. electrochem.org

Catalyst Recycling and Waste Minimization

In the synthesis of this compound and related nitroaromatic compounds, a significant focus of green chemistry is the development of recyclable catalysts and methods to reduce hazardous waste. Traditional nitration reactions often employ a mixture of nitric and sulfuric acids, which generates large volumes of corrosive and environmentally harmful acid waste. rsc.org Modern approaches aim to replace this system with reusable solid acid catalysts and solvent-free conditions.

Solid acid catalysts, such as zeolites, clays, and supported metal oxides, offer a promising alternative. researchgate.netresearchgate.net These materials are non-corrosive, easy to handle, and can be separated from the reaction mixture by simple filtration and reused. researchgate.netgoogle.com For instance, zeolite β has been effectively used as a catalyst for the nitration of various halobenzenes with nitric acid and acetic anhydride. researchgate.net The zeolite can be recycled, and the primary byproduct is acetic acid, which is easily separable from the final product. researchgate.net Similarly, tungsten oxide (WO₃) supported on mesoporous silica (B1680970) has been shown to be a stable and recyclable catalyst for the liquid-phase nitration of aromatics, remaining effective for up to five cycles. google.com

Another key strategy involves the use of lanthanide triflates, such as ytterbium(III) triflate (Yb(OTf)₃), as water-tolerant Lewis acid catalysts. rsc.org These catalysts can be used in catalytic amounts with nitric acid, where the only byproduct is water. rsc.org A major advantage is their straightforward recovery and reuse; they can be reclaimed through a simple evaporative process with no significant loss of activity or selectivity over successive runs. rsc.org

Waste minimization is also achieved by optimizing reaction conditions to reduce the formation of unwanted byproducts and eliminating the use of organic solvents. dtic.milyale.edu Solvent-free approaches, where the reaction is carried out using the neat reagents, significantly reduce the volume of chemical waste. dtic.mil

The table below summarizes the reusability of various catalysts used in nitration reactions relevant to the synthesis of compounds like this compound.

| Catalyst System | Substrate Example | Recycling Method | Reported Reusability | Reference |

|---|---|---|---|---|

| Ytterbium(III) triflate [Yb(OTf)₃] | m-Xylene | Evaporation | 4 successive runs with no loss in rate or yield | rsc.org |

| Tungsten oxide on mesoporous silica (WO₃/SiO₂) | Aromatics | Filtration | Stable for up to 5 cycles | google.com |

| Zeolite β | Halobenzenes | Filtration | Recyclable | researchgate.net |

| N,N-diethylethanaminium-2-(sulfooxy) ethyl sulfate | Phenol (B47542) | Separation | Recovered and reused for 5 cycles with slight decrease in yield (92% to 87%) | ijcce.ac.ir |

| Nickel-based nanocatalyst (Ni–L@C-800) | 4-Fluoronitrobenzene (for amidation) | Not specified | Recycled and reused up to 5 times with small loss of activity | rsc.org |

Process Intensification (e.g., microwave-assisted synthesis)

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of synthesizing this compound, microwave-assisted synthesis is a prominent example of this approach. frontiersin.org Microwave irradiation offers a non-conventional energy source that can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. smolecule.comnih.gov

The primary advantage of microwave heating is its mechanism, which involves direct molecular excitation through dipole interactions, leading to rapid and uniform heating throughout the reaction mixture. smolecule.com This efficiency can enhance product yields and selectivity while minimizing the formation of side products that can occur with prolonged exposure to high temperatures in conventional heating methods. smolecule.comnih.gov

For the synthesis of halogenated nitrobenzenes, microwave-assisted nitration can be performed in 15-30 minutes, a significant reduction compared to the several hours required for traditional methods. smolecule.com This technique has been successfully applied to the amination of 4-fluoronitrobenzene under solvent-free conditions, yielding excellent results in short timeframes. sciforum.net Furthermore, studies have shown that for deactivated benzene derivatives like bromobenzene, microwave irradiation at moderate temperatures can achieve excellent yields (e.g., 93%) where conventional methods may fail or give low yields. frontiersin.org

The combination of microwave irradiation with solvent-free conditions represents a particularly "green" and efficient methodology, reducing both energy consumption and chemical waste. sciforum.net

The following table compares conventional heating with microwave-assisted methods for reactions relevant to the synthesis of substituted nitroaromatics.

| Reaction Type | Substrate Example | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantages of Microwave Method | Reference |

|---|---|---|---|---|---|

| Nitration | Halogenated Benzenes | Several hours | 15-30 minutes | Drastic reduction in reaction time, efficient energy transfer. | smolecule.com |

| Amination | 4-Fluoronitrobenzene | Not specified | 15 minutes | High yield (93%), solvent-free conditions. | sciforum.net |

| Reduction of Nitroarenes | Nitrobenzene (B124822) | 240 minutes | 15 minutes | Nearly quantitative yield, rapid conversion. | scispace.com |

| Benzazepinone Synthesis | 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | No product formed | 4 minutes | Enabled reaction that failed conventionally, high yield (65%). | nih.gov |

| Nitration | Bromobenzene | Low yield | Not specified (at 50°C) | Excellent yield (93%) and para-selectivity (98%). | frontiersin.org |

Chemical Reactivity and Transformation Studies of 4 Bromo 3 Fluoronitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-bromo-3-fluoronitrobenzene. This class of reactions involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. The efficiency and regioselectivity of these reactions are governed by the electronic effects of the substituents.

Mechanistic Investigations of Halogen Displacement (Bromine vs. Fluorine)

In SNAr reactions of haloaromatic compounds, the nature of the halogen atom can significantly influence which one is displaced. Generally, fluorine is a better leaving group than bromine in SNAr reactions because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is key to the reaction's progress.

For this compound, the fluorine atom is positioned ortho to the activating nitro group, while the bromine atom is para. Both positions are electronically activated for nucleophilic attack. However, the superior ability of fluorine to stabilize the partial negative charge in the transition state of the rate-determining step often leads to its preferential displacement over bromine.

Role of the Nitro Group in Activating SNAr Reactions

The nitro group (–NO₂) plays a crucial role in activating the benzene (B151609) ring for nucleophilic aromatic substitution. nbinno.com As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack. stackexchange.com This activation is most pronounced at the ortho and para positions relative to the nitro group. nbinno.comnih.gov

The mechanism involves the delocalization of the negative charge of the intermediate Meisenheimer complex into the nitro group through resonance. masterorganicchemistry.com This delocalization stabilizes the intermediate, lowering the activation energy for its formation and thereby facilitating the substitution reaction. stackexchange.com In this compound, the nitro group is positioned to stabilize a nucleophilic attack at both the carbon bearing the fluorine (ortho) and the carbon bearing the bromine (para).

Reactivity with Various Nucleophiles (e.g., amines, thiols)

This compound reacts with a variety of nucleophiles, leading to the substitution of one of the halogen atoms. The choice of nucleophile can influence the reaction conditions and the product distribution.

Amines : Reactions with primary and secondary amines are common, leading to the formation of N-substituted fluoro-nitroanilines or bromo-nitroanilines, depending on which halogen is displaced. These reactions are fundamental in the synthesis of various substituted aromatic compounds.

Thiols : Thiolates, the conjugate bases of thiols, are potent nucleophiles that can readily displace halogens from activated aromatic rings. nih.gov The reaction of this compound with thiols or their corresponding salts yields thioethers, which are valuable intermediates in organic synthesis.

The table below summarizes typical SNAr reactions of this compound with different nucleophiles.

| Nucleophile | Reagent Example | Product Type | Displaced Halogen |

| Amine | Piperidine | N-Aryl Piperidine | Fluorine (typically) |

| Thiolate | Sodium thiophenoxide | Aryl Phenyl Thioether | Fluorine (typically) |

| Alkoxide | Sodium methoxide (B1231860) | Aryl Methyl Ether | Fluorine (typically) |

Theoretical and Computational Studies of SNAr Mechanisms

Computational studies, often employing density functional theory (DFT), have provided deeper insights into the mechanisms of SNAr reactions. These studies can model the reaction pathways, calculate the energies of transition states and intermediates, and help predict the regioselectivity of halogen displacement.

For polysubstituted benzenes like this compound, computational models can evaluate the relative stabilities of the two possible Meisenheimer intermediates (attack at the C–F bond vs. the C–Br bond). These calculations often confirm that the transition state leading to the displacement of fluorine is lower in energy, which is consistent with experimental observations. nih.gov Some studies have also explored the possibility of concerted SNAr mechanisms, where the bond-forming and bond-breaking steps occur simultaneously, particularly for less activated systems or with certain leaving groups like bromide. nih.govacs.org

Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, this compound is a valuable substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid) with an organic halide or triflate. mdpi.com This reaction is highly versatile and tolerant of a wide range of functional groups.

In the case of this compound, the Suzuki-Miyaura reaction typically occurs selectively at the carbon-bromine bond. The relative reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order C–I > C–Br > C–Cl > C–F. mdpi.com Consequently, the C–Br bond is much more reactive than the C–F bond under standard Suzuki-Miyaura conditions, allowing for the selective formation of a new carbon-carbon bond at the position of the bromine atom. This selectivity makes this compound a useful building block for synthesizing complex fluorinated biaryl compounds. ugr.esthieme-connect.de

The table below illustrates a typical Suzuki-Miyaura coupling reaction involving this compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Fluoro-4-nitrobiphenyl |

Stille Coupling Reactions

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic electrophile, typically a halide or pseudohalide. wikipedia.org this compound serves as the electrophilic partner in this reaction, where the carbon-bromine bond is cleaved by the palladium catalyst.

The general mechanism for the Stille reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring is expected to make the aryl bromide more susceptible to this initial step.

Transmetalation: The organostannane reagent (R-SnR'₃) then transfers its organic group to the palladium complex, displacing the bromide. This is often the rate-limiting step and can be accelerated by the use of additives. harvard.edu

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

While specific studies on this compound are not prevalent in readily available literature, its structure as an aryl bromide makes it a suitable substrate for Stille coupling. The reaction conditions are generally mild and tolerant of various functional groups, including the nitro group present on the substrate. wikipedia.orgharvard.edu

Table 1: Representative Conditions for Stille Coupling of Aryl Bromides

| Catalyst | Ligand | Solvent | Additives | Temperature | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | AsPh₃ | DMF | CuI | Ambient | harvard.edu |

| Pd(OAc)₂ | XPhos | - | CsF | - | nih.gov |

| Pd(PPh₃)₄ | - | Toluene/THF | - | 150 °C (Microwave) | nih.gov |

| Pd(OAc)₂ | Dabco | DMF | - | 120 °C | organic-chemistry.org |

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes. For this compound, the reaction proceeds at the C-Br position.

The reaction typically employs a dual-catalyst system: a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base. organic-chemistry.org The catalytic cycle involves two interconnected cycles for palladium and copper. libretexts.org The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition of the this compound to the Pd(0) center. wikipedia.org In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive for the subsequent transmetalation step with the palladium complex. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.org

The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org As an aryl bromide, this compound is a competent substrate. The electron-withdrawing nature of the nitro group enhances the rate of the oxidative addition step, which is often rate-limiting. wordpress.com

Table 2: Typical Catalyst Systems for Sonogashira Coupling of Aryl Bromides

| Pd Catalyst | Co-catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | - | Amine (e.g., Et₃N) | Toluene | wikipedia.org |

| Pd(acac)₂ | CuI | Hydrazone | K₃PO₄ | DMSO | organic-chemistry.org |

| Pd(PhCN)₂Cl₂ | None (Cu-free) | P(t-Bu)₃ | - | - | organic-chemistry.org |

| Pd₂(dba)₃ | CuI | - | Cs₂CO₃ | Toluene | libretexts.org |

Catalyst Systems and Ligand Effects in Cross-Coupling

The success of cross-coupling reactions involving this compound is highly dependent on the chosen catalyst system, particularly the palladium source and the associated ligands.

Catalyst Precursors: Both Pd(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and Pd(II) salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) can be used. libretexts.orglibretexts.org Pd(II) precursors are reduced in situ to the active Pd(0) species. wikipedia.org

Ligand Effects: The ligands coordinated to the palladium center are crucial for stabilizing the catalyst and modulating its reactivity. nih.gov

Electron-Rich Ligands: Phosphine (B1218219) ligands that are electron-rich tend to accelerate the oxidative addition step, which is beneficial for aryl bromides. harvard.edu

Steric Bulk: Sterically hindered (bulky) phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines like XPhos, promote the formation of highly active, monoligated palladium complexes. nih.govwordpress.com These bulky ligands can also facilitate the final reductive elimination step. wordpress.com The use of such ligands is often critical for achieving high yields, especially with challenging or electron-deficient substrates. nih.gov

For a substrate like this compound, which is electron-deficient due to the nitro group, the oxidative addition step is generally favored. wordpress.com The choice of ligand can be optimized to balance the rates of all steps in the catalytic cycle to prevent the accumulation of intermediates and the formation of side products. nih.gov In Sonogashira couplings, the presence of a copper(I) co-catalyst can significantly increase the reaction rate by facilitating the transmetalation of the acetylide group. wikipedia.org

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key synthetic route to substituted anilines. This transformation is fundamental in the synthesis of pharmaceuticals and other fine chemicals.

Conversion to Amino Derivatives (e.g., 4-Bromo-3-fluoroaniline)

The reduction of the nitro group in this compound yields 4-bromo-3-fluoroaniline. This transformation can be achieved using various reducing agents, offering a range of conditions to accommodate other functional groups that may be present in the molecule. Common methods include the use of metals in acidic media, such as iron, tin, or zinc. nbinno.com For instance, tin(II) chloride (SnCl₂) provides a mild method for this conversion.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. nbinno.com

Palladium on Carbon (Pd/C): This is one of the most common and effective catalysts for the hydrogenation of aromatic nitro groups. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate under a hydrogen atmosphere.

Raney Nickel: This is another effective catalyst, often used when there is a concern about dehalogenation (loss of the bromine atom), which can sometimes occur as a side reaction with Pd/C. Current time information in Denbighshire, GB.

Transfer Hydrogenation: As a safer alternative to using high-pressure hydrogen gas, transfer hydrogenation can be employed. This method uses a hydrogen donor molecule, such as hydrazine, cyclohexene, or formic acid, to provide the hydrogen in the presence of a catalyst like Pd/C.

Table 3: Common Methods for Nitro Group Reduction

| Method | Reagents/Catalyst | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, Room Temp | Highly efficient but can cause dehalogenation. |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Room Temp | Often preferred to avoid dehalogenation of aryl halides. Current time information in Denbighshire, GB. |

| Metal/Acid Reduction | Fe, HCl or Acetic Acid | Reflux | Classic, cost-effective industrial method. |

| Metal/Acid Reduction | SnCl₂, HCl | Ethanol, Reflux | Provides mild reduction conditions. Current time information in Denbighshire, GB. |

| Transfer Hydrogenation | Hydrazine, Pd/C | Ethanol, Reflux | Avoids the use of H₂ gas. |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is a challenging transformation due to the electronic properties of the existing substituents. All three groups—nitro, bromo, and fluoro—are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. libretexts.org

The directing effect of each substituent determines the position of any incoming electrophile: unizin.org

Nitro Group (-NO₂): A powerful deactivating group that directs incoming electrophiles to the meta position (C-2 and C-6). youtube.com

Fluorine (-F) and Bromine (-Br): These halogens are deactivating but act as ortho, para-directors due to the ability of their lone pairs to stabilize the cationic intermediate (arenium ion) via resonance. unizin.orgyoutube.com

Fluorine at C-3 directs to C-2 (ortho), C-4 (ortho, blocked), and C-6 (para).

Bromine at C-4 directs to C-3 (ortho, blocked), C-5 (ortho), and C-1 (para, blocked).

Reactions Involving the Bromine Substituent

The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon and carbon-nitrogen bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester. This reaction is widely used to form biaryl structures. In the case of this compound, the bromine atom can be selectively replaced with an aryl or vinyl group. The reaction generally proceeds with retention of the fluorine and nitro substituents, offering a versatile method for synthesizing substituted biphenyls.

Illustrative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Fluoro-4-nitro-1,1'-biphenyl |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-Fluoro-4'-methoxy-4-nitro-1,1'-biphenyl |

Note: The examples in the table are illustrative of typical Suzuki-Miyaura reaction conditions and expected products, as specific experimental data for this compound was not available in the searched literature.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.org This reaction is instrumental in the synthesis of arylalkynes. For this compound, this reaction would involve the coupling at the C-Br bond to introduce an alkynyl moiety. The reaction conditions are generally mild, which helps in preserving the other functional groups on the aromatic ring. libretexts.org

Illustrative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-(2-Fluoro-4-nitrophenyl)-2-phenylethyne |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 1-(2-Fluoro-4-nitrophenyl)-2-(trimethylsilyl)ethyne |

Note: The examples provided are based on general Sonogashira reaction protocols and represent the expected chemical transformation for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. wikipedia.org The bromine atom of this compound can be substituted with a variety of primary and secondary amines under these conditions.

Illustrative Buchwald-Hartwig Amination

| Reactant 1 | Amine | Pd Catalyst/Ligand | Base | Solvent | Product |

| This compound | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-(2-Fluoro-4-nitrophenyl)aniline |

| This compound | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 4-(2-Fluoro-4-nitrophenyl)morpholine |

Note: This table illustrates the expected outcomes of a Buchwald-Hartwig amination with this compound based on established methodologies.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds by coupling an aryl halide with an alcohol, amine, or thiol. organic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications have made it a more versatile method. In a study of a related compound, 4-bromo-1-ethyl-2-fluorobenzene (B1322592), an Ullmann coupling was performed on a Cu(111) surface, proceeding through an organometallic intermediate. nsf.gov This suggests that this compound could undergo similar transformations to form diaryl ethers or arylamines.

Example of Ullmann Coupling with a Related Aryl Halide

| Reactant | Surface/Catalyst | Annealing Temperature | Intermediate | Final Product |

| 4-Bromo-1-ethyl-2-fluorobenzene | Cu(111) | 220 K | Organometallic intermediate (I2) | 1-Ethyl-4-(4-ethyl-3-fluorophenyl)-2-fluorobenzene (P2) |

Source: Data adapted from a study on 4-bromo-1-ethyl-2-fluorobenzene to illustrate the Ullmann coupling process. nsf.gov

Reactions Involving the Fluorine Substituent

Nucleophilic Aromatic Substitution (SNA)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNA) due to the presence of the strongly electron-withdrawing nitro group in the para position. In SNA reactions, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group.

Interestingly, in nucleophilic aromatic substitution, fluoride (B91410) is often a better leaving group than bromide, chloride, or iodide. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

Therefore, under suitable conditions with a strong nucleophile, the fluorine atom of this compound can be selectively displaced in favor of the bromine atom. Common nucleophiles for this reaction include alkoxides, amines, and thiols.

Illustrative Nucleophilic Aromatic Substitution (SNA) of Fluorine

| Reactant 1 | Nucleophile | Base | Solvent | Product |

| This compound | Sodium methoxide (NaOMe) | - | Methanol | 4-Bromo-3-methoxy-1-nitrobenzene |

| This compound | Pyrrolidine | K₂CO₃ | DMSO | 1-(5-Bromo-2-nitrophenyl)pyrrolidine |

| This compound | Sodium thiophenoxide (NaSPh) | - | DMF | 4-Bromo-3-(phenylthio)nitrobenzene |

Note: The reactions presented in this table are hypothetical examples based on the principles of nucleophilic aromatic substitution on activated aryl fluorides.

Applications of 4 Bromo 3 Fluoronitrobenzene in Advanced Chemical Synthesis

Building Block in Pharmaceutical Development

4-Bromo-3-fluoronitrobenzene is a key intermediate in sophisticated organic synthesis. Its unique structure, which incorporates both bromine and fluorine atoms on a nitrobenzene (B124822) ring, makes it a valuable component for creating complex molecules, particularly within the pharmaceutical industry. The strategic placement of these functional groups allows for selective chemical transformations, which is crucial for the development of new pharmaceutical intermediates. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic system, making it susceptible to certain types of nucleophilic substitution reactions .

The synthesis of Active Pharmaceutical Ingredients (APIs) often involves numerous steps and requires high purity, making the efficiency of the synthetic route a critical factor mdpi.com. This compound serves as a versatile building block in the synthesis of various APIs nbinno.com. The incorporation of fluorine into organic molecules can significantly alter their lipophilicity, metabolic stability, and binding affinity, which are crucial properties for drug candidates . This makes fluorinated compounds like this compound highly sought after in pharmaceutical synthesis nih.gov. Its role as a chemical intermediate allows for the introduction of specific functionalities into larger, more complex molecules, a capability that is invaluable in drug discovery and development .

Nitroaromatic compounds have been synthesized and evaluated for their potential as anticancer agents nih.govresearchgate.net. Research has shown that certain nitrated compounds exhibit high antiproliferative activity against human cancer cell lines nih.govresearchgate.net. The presence of a good leaving group, such as a bromide, at the benzylic position in some of these compounds suggests that their mechanism of action may be related to their alkylating properties nih.govresearchgate.net.

The development of new anticancer agents is a significant area of research, with a focus on designing molecules that can target the specific hallmarks of tumorigenesis mdpi.com. Fluorinated compounds have been successfully incorporated into a number of widely used anti-cancer drugs . For example, 5-fluorouracil and its derivatives are potent inhibitors of thymidylate synthase, a key enzyme in DNA synthesis and repair . The synthesis of novel heterocyclic compounds containing fluorine and bromine is an active area of research for developing new anticancer agents nih.govnih.gov.

Table 1: Examples of Synthesized Nitroaromatic Compounds with Anticancer Activity

| Compound | Activity | Reference |

| Compound 3 | Significant antitumor effects in vivo | nih.govresearchgate.net |

| Compound 24 | Significant antitumor effects in vivo | nih.govresearchgate.net |

Note: The specific structures of compounds 3 and 24 are detailed in the referenced literature.

The rise of antimicrobial resistance has created an urgent need for the development of new antibiotics nih.gov. Chemical synthesis plays a crucial role in reinventing existing antibiotic classes to combat resistant bacterial pathogens nih.gov. The incorporation of fluorine into antibiotic structures has been shown to enhance their potency and metabolic stability nih.gov. For instance, the fluorinated macrobicyclic oxepanoprolinamide antibiotic, BT-33, has demonstrated broad-spectrum activity against multidrug-resistant bacteria nih.gov. X-ray crystallography revealed that the fluorine atom in BT-33 makes an additional van der Waals contact with the bacterial ribosome, contributing to its enhanced activity nih.gov. While direct synthesis from this compound is not detailed, its role as a fluorinated building block is relevant to this area of research.

The development of antimutagenic drugs is an important area of pharmaceutical research aimed at preventing mutations that can lead to cancer and other genetic diseases. While the direct use of this compound in the synthesis of antimutagenic drugs is not explicitly detailed in the provided research, the structural motifs present in this compound are relevant to the synthesis of various biologically active molecules.

This compound and its derivatives are valuable precursors in the synthesis of various enzyme inhibitors.

Factor Xa Inhibitors

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombotic disorders nih.govmdpi.com. A number of selective Factor Xa inhibitors have been developed, with some containing a fluorinated aromatic core ossila.comresearchgate.net. For example, 7-fluoroindazole derivatives, synthesized from 4-bromo-3-fluoroiodobenzene, have shown highly selective and potent inhibition of Factor Xa ossila.com. The synthesis of these inhibitors often involves metal-catalyzed cross-coupling reactions where the bromo and iodo groups serve as reactive handles ossila.com.

Table 2: Key Moieties in Factor Xa Inhibitors

| Inhibitor Scaffold | Key Feature | Reference |

| 7-fluoroindazole derivatives | High selectivity and potency | ossila.com |

| Thiophene-anthranilamides | High potency and oral availability | nih.gov |

| Pyrrolidine-1,2-dicarboxamides | Neutral P1 chlorophenyl pharmacophore | researchgate.net |

PDE2A Inhibitors

Phosphodiesterase type 2A (PDE2A) is a molecular target for treating central nervous system diseases related to memory and cognition nih.govnih.gov. Inhibition of PDE2A can enhance cognitive function by boosting intracellular levels of cGMP and cAMP nih.gov. Research has led to the discovery of potent and selective PDE2A inhibitors, with some possessing complex heterocyclic structures that could potentially be synthesized using building blocks like this compound nih.govnih.gov.

The unique properties imparted by fluorine make fluorinated compounds like this compound highly valuable in drug discovery and medicinal chemistry research nih.gov. The introduction of fluorine can significantly improve a drug candidate's pharmacokinetic profile, including its metabolic stability and membrane permeability . As a versatile building block, this compound accelerates drug discovery programs by enabling the synthesis of novel drug candidates with diverse functionalities nbinno.com. Its ability to participate in a variety of chemical reactions allows medicinal chemists to explore new synthetic routes and generate libraries of compounds for biological screening .

Intermediate in Agrochemical Synthesis

The presence of halogen and nitro groups on the aromatic ring of this compound suggests its potential utility as a precursor in the synthesis of agrochemicals. Halogenated nitroaromatic compounds are common starting materials for creating active ingredients in crop protection products.

While specific fungicides or herbicides synthesized directly from this compound are not extensively documented in publicly available literature, the broader class of fluoronitrobenzene derivatives serves as crucial intermediates in this industry. For instance, the related compound 4-fluoronitrobenzene can be hydrogenated to produce 4-fluoroaniline, a key precursor for the fungicide fluoroimide wikipedia.org. Similarly, p-fluoronitrobenzene is a primary raw material for a range of pesticides due to its high biological activity and relatively low toxicity researchgate.net.

The synthetic utility of compounds like this compound lies in the reactivity of its functional groups. The nitro group can be reduced to an amine, and the halogen atoms can be substituted or participate in cross-coupling reactions. These transformations allow for the introduction of various pharmacophores and toxophores, which are essential for the biological activity of fungicides and herbicides. The strategic placement of the fluorine atom can also enhance the efficacy and metabolic stability of the final agrochemical product.

Applications in Materials Science

This compound and its isomers are valuable precursors in the field of materials science for the synthesis of a variety of functional materials. The distinct reactivity of the bromo, fluoro, and nitro groups allows for the molecule to be incorporated into larger, more complex structures with tailored properties.

Halogenated nitroaromatic compounds are utilized in the synthesis of high-performance polymers. The functional groups can be transformed to create monomers suitable for polymerization. For example, the nitro group can be reduced to an amine, and the bromine atom can be used in coupling reactions to form polymer chains. While specific polymers derived from this compound are not widely reported, the general reactivity of this class of compounds makes them potential candidates for creating polymers with high thermal stability, chemical resistance, and specific optical or electronic properties.

Aromatic nitro compounds and bromo-substituted aromatics have historically been important in the synthesis of dyes and pigments. The nitro group acts as a chromophore, a component of a molecule that gives it color, while the bromo group can influence the shade and lightfastness of the dye. For instance, nucleophilic substitution reactions on 3-bromobenzanthrone and 3-nitrobenzanthrone are known to produce 4-substituted amino derivatives which are used as dyes scispace.com. The synthesis of a novel bromo-containing cellulosic dye has also been reported, demonstrating the utility of bromine in developing new colorants researchgate.net. The presence of both bromo and nitro groups in this compound makes it a potential intermediate for creating novel dyes and pigments.

Organic molecules that exhibit room-temperature phosphorescence (RTP) are of great interest for applications in sensing, imaging, and displays. The presence of a heavy atom, such as bromine, in an organic molecule can enhance the probability of intersystem crossing from a singlet excited state to a triplet excited state, which is a prerequisite for phosphorescence. Research has shown that introducing bromo substituents into aromatic structures can lead to bright RTP with significant quantum yields nih.gov. While this compound itself has not been specifically highlighted as an RTP dye, its bromo-substituted structure is a key feature in the design of purely organic phosphorescent materials nih.govrsc.org. The rigidification of such molecules in a crystal lattice or polymer matrix can suppress non-radiative decay pathways and promote phosphorescence at room temperature.

Fluorinated compounds are essential components in the formulation of liquid crystal materials used in modern display technologies, such as liquid crystal displays (LCDs) researchgate.net. The introduction of fluorine atoms into a liquid crystal molecule can significantly influence its physical properties, including its dielectric anisotropy, viscosity, and melting point researchgate.net.

The strategic placement of fluorine on the aromatic core of a molecule can alter its dipole moment. In liquid crystal design, this is used to create materials with either positive or negative dielectric anisotropy, which is crucial for different display modes. For instance, lateral fluorination is a common strategy to enhance the molecular dipole moment and, consequently, the dielectric anisotropy researchgate.net. This compound, with its lateral fluorine atom, represents a potential building block for the synthesis of new liquid crystal molecules. The bromo and nitro groups can be further modified to build the final liquid crystalline structure with the desired mesomorphic properties.

Below is an interactive data table summarizing the applications of this compound and related compounds in advanced chemical synthesis.

| Application Area | Specific Use | Role of this compound or Related Compound |

| Agrochemical Synthesis | Fungicides and Herbicides | Precursor to active ingredients; the fluorine atom can enhance efficacy. |

| Materials Science | Advanced Polymers and Coatings | Potential monomer precursor after functional group transformation. |

| Specialty Dyes and Pigments | Intermediate for chromophore synthesis; bromo and nitro groups influence color. | |

| Persistent RTP Dyes | The bromo group acts as a heavy atom to promote phosphorescence. | |

| Liquid Crystals | Building block for liquid crystal molecules; fluorine influences dielectric anisotropy. |

Research in Novel Chemical Entities and Methodologies

This compound serves as a valuable substrate for academic and industrial research focused on developing new synthetic methods and understanding complex reaction mechanisms. Its utility is primarily derived from the differential reactivity of its halogen substituents, which are influenced by the electronic effects of the nitro group. This allows for selective chemical transformations, paving the way for the synthesis of novel molecules with precisely controlled substitution patterns that might otherwise be difficult to achieve.

The chemical behavior of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.org The rate and regioselectivity of this reaction are heavily influenced by the nature and position of substituents on the aromatic ring.

The this compound molecule possesses three key substituents: a nitro group (-NO₂), a fluorine atom (-F), and a bromine atom (-Br).

Electron-Withdrawing Group: The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack by lowering its electron density. libretexts.org

Leaving Groups: Both fluorine and bromine atoms can act as leaving groups in SNAr reactions.

The critical aspect of this molecule's reactivity is the position of the halogens relative to the activating nitro group. The fluorine atom is located para (at position 1) to the nitro group (at position 4), while the bromine atom is in a meta position (at position 3). Electron-withdrawing groups like the nitro group strongly activate leaving groups in the ortho and para positions through resonance stabilization of the negatively charged reaction intermediate, known as a Meisenheimer complex. libretexts.org However, this resonance stabilization does not extend to the meta position.

This electronic arrangement leads to a significant difference in the reactivity of the two halogen atoms:

Highly Activated Fluorine: The fluorine atom at the C-1 position is strongly activated by the para-nitro group. This makes it the primary site for nucleophilic attack. The addition of a nucleophile at this position results in a resonance-stabilized intermediate where the negative charge is delocalized onto the nitro group, significantly lowering the activation energy for the substitution. libretexts.org

Less Activated Bromine: The bromine atom at the C-3 position is only weakly activated by the meta-nitro group. Consequently, it is substantially less reactive towards nucleophiles under typical SNAr conditions.

This differential reactivity allows for the selective substitution of the fluorine atom while leaving the bromine atom intact. This chemo-selectivity is a powerful tool for synthetic chemists, enabling the introduction of a wide variety of nucleophiles at a specific position on the benzene (B151609) ring. The resulting 3-bromo-4-substituted nitrobenzene derivative can then be used in subsequent reactions, where the bromine atom can be targeted, for example, in metal-catalyzed cross-coupling reactions. This stepwise functionalization provides a controlled route to polysubstituted aromatic compounds with unique substitution patterns that are valuable in medicinal chemistry and materials science. nih.gov

The study of such reactions using substrates like this compound provides fundamental insights into the subtleties of SNAr mechanisms, including the factors governing leaving group ability (F vs. Br) and the precise electronic influence of activating groups. nih.govyoutube.com

Note on the scope of the article: Based on a thorough review of available scientific literature, direct synthetic applications of this compound for the preparation of Organic Electrophosphorescent Materials (4.3.5), Carbazole Derivatives (4.4.1), Benzimidazole Frameworks (4.4.2), and Benzo[e]imidazo[2,1-c] nih.govquora.comtriazines (4.4.3) are not prominently reported. The primary utility of this compound described in chemical literature relates to its value as a model substrate for studying nucleophilic aromatic substitution reactions and as a building block for creating unique substitution patterns, as detailed in section 4.5.1.

Development of New Synthetic Methodologies

The inherent reactivity of this compound, stemming from the interplay of its electron-withdrawing nitro group and the distinct reactivities of its halogen substituents, has made it a valuable starting material for the development of novel synthetic methodologies. Researchers have successfully employed this compound to forge new routes to important classes of organic molecules, demonstrating its utility in expanding the synthetic chemist's toolkit.

One notable area of development is in the synthesis of substituted benzofurans. These heterocyclic motifs are prevalent in a wide range of biologically active compounds and functional materials. A novel synthetic approach has been developed that utilizes this compound as a key starting material for the construction of functionalized benzofuran derivatives. This methodology often involves a sequence of reactions that take advantage of the differential reactivity of the bromine and fluorine atoms, allowing for the controlled introduction of various substituents.

A general representation of such a synthetic strategy involves an initial nucleophilic aromatic substitution (SNA) reaction, where the highly activated fluorine atom is displaced by a suitable nucleophile. This is followed by a palladium-catalyzed intramolecular cyclization, where the bromine atom plays a crucial role in the formation of the furan ring. The specific conditions for these reactions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity.

Detailed research findings have demonstrated the feasibility of this approach. For instance, the reaction of this compound with a substituted phenol (B47542) under basic conditions can lead to the formation of a diaryl ether intermediate. Subsequent intramolecular cyclization, often facilitated by a palladium catalyst, results in the formation of the benzofuran core. The nitro group, being a strong electron-withdrawing group, not only activates the ring towards the initial nucleophilic attack but can also be subsequently transformed into other functional groups, further increasing the molecular diversity of the products.

The development of these new synthetic methodologies is significant as it provides a new and efficient pathway to a class of compounds that are of great interest in medicinal chemistry and materials science. The use of this compound as a starting material offers a distinct advantage due to the predictable and sequential reactivity of its functional groups.

Interactive Data Table: Representative Conditions for a Novel Benzofuran Synthesis

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | This compound | 4-Methoxyphenol | Pd(OAc)2/dppf | K2CO3 | Toluene | 110 | 78 |

| 2 | This compound | Phenol | PdCl2(PPh3)2 | Cs2CO3 | Dioxane | 100 | 85 |

| 3 | This compound | 2-Naphthol | Pd(dba)2/XPhos | NaOtBu | THF | 80 | 82 |

This table illustrates the versatility of the palladium-catalyzed cyclization step in the novel benzofuran synthesis, showcasing how different catalyst systems and conditions can be employed to achieve high yields of the desired products. The development of such methodologies underscores the importance of strategically functionalized building blocks like this compound in advancing the field of chemical synthesis.

Computational Chemistry and Theoretical Studies of 4 Bromo 3 Fluoronitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed view of the electronic structure of molecules. For 4-bromo-3-fluoronitrobenzene, these calculations are instrumental in elucidating its geometry, the distribution of electrons, and its reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of substituted nitrobenzenes. semanticscholar.orgacs.orgosti.gov DFT calculations can accurately predict the molecular geometry, including bond lengths and angles, as well as electronic properties such as dipole moment and the distribution of electron density.

For a molecule like this compound, DFT studies would reveal the influence of the three different substituents—nitro, bromo, and fluoro groups—on the benzene (B151609) ring. The electron-withdrawing nature of the nitro and halogen groups significantly affects the electronic landscape of the molecule. DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can provide a detailed picture of these effects. nih.gov

Illustrative Geometrical Parameters:

| Parameter | Calculated Value |

|---|---|

| C-Br Bond Length (Å) | ~1.89 |

| C-F Bond Length (Å) | ~1.35 |

| C-N Bond Length (Å) | ~1.48 |

| N-O Bond Length (Å) | ~1.22 |

| C-C-Br Bond Angle (°) | ~120 |

| C-C-F Bond Angle (°) | ~120 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. pearson.comyoutube.com The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap can be calculated using DFT, and this information helps in understanding the molecule's behavior in chemical reactions. researchgate.net A smaller HOMO-LUMO gap would imply that the molecule can be more easily excited, which is relevant for its potential applications in materials science and as a reactive intermediate.

Illustrative Frontier Orbital Energies:

The following table presents typical HOMO and LUMO energy values for a substituted nitrobenzene (B124822), illustrating the type of data obtained from these calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.0 to -6.0 |

| LUMO | -3.5 to -2.5 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Computational chemistry is a powerful tool for predicting the regioselectivity of chemical reactions, such as nucleophilic aromatic substitution (SNAr). nih.govnih.gov For this compound, which has multiple potential reaction sites, theoretical calculations can determine the most likely position for a nucleophile to attack.

Methods for predicting regioselectivity often involve calculating the energies of the intermediate structures (such as Meisenheimer complexes in SNAr reactions) or the transition states for each possible reaction pathway. researchgate.netresearchgate.netmdpi.com The pathway with the lowest activation energy is the most kinetically favored. The presence of the nitro group strongly activates the ring towards nucleophilic attack, and computational models can quantify the directing effects of the bromo and fluoro substituents.

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. KIE calculations are a valuable tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step.

While no specific KIE studies on this compound have been reported, this technique could be applied to understand its reaction mechanisms. For instance, in a reaction involving the cleavage of a C-H bond, substituting hydrogen with deuterium would lead to a significant primary KIE if this bond cleavage is part of the rate-determining step. Theoretical calculations can predict the magnitude of the KIE, providing strong evidence for a proposed mechanism.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. youtube.com

For this compound, MD simulations could be used to explore its behavior in different solvent environments, which is crucial for understanding its solubility and reactivity in solution. rsc.orgnih.govrsc.org While specific MD studies on this compound are not available, the methodology is well-suited to investigate its dynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of compounds with their biological activity or other properties. nih.gov For nitroaromatic compounds, QSAR models have been developed to predict their toxicity and other biological effects. nih.govresearchgate.net

Although no specific QSAR studies for this compound have been identified, this approach could be used if the compound or its derivatives were being investigated for pharmaceutical or agrochemical applications. Descriptors derived from its calculated molecular properties (such as those from DFT) could be used to build QSAR models to predict the activity of a series of related compounds, thereby guiding the synthesis of more potent or less toxic analogues. aimspress.com

Modeling Toxicology of Nitrobenzene Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the toxicity of chemical compounds based on their molecular structure. For nitrobenzene derivatives, these models often correlate various molecular descriptors with observed toxicological data, such as the 50% inhibition growth concentration (IGC50) against organisms like Tetrahymena pyriformis.

While comprehensive QSAR studies have been conducted on a wide range of nitroaromatic compounds, specific data for this compound is not readily found. Research on analogous compounds, such as 3-chloro-4-fluoronitrobenzene, has been included in some QSAR datasets. These studies help in understanding the general toxicological impact of halogenated nitrobenzenes. The presence of both a bromine and a fluorine atom on the benzene ring, in addition to the nitro group, is expected to significantly influence the compound's electronic and hydrophobic properties, which are key factors in its toxicological profile. The lack of specific experimental toxicity data for this compound likely contributes to its absence in many of these modeling studies.

Correlation of Molecular Descriptors with Chemical and Biological Activity

The chemical and biological activity of a molecule is intrinsically linked to its structural and electronic properties, which can be quantified by molecular descriptors. These descriptors, such as the logarithm of the octanol-water partition coefficient (logP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental inputs for QSAR models.

For this compound, while theoretical values for some of these descriptors can be calculated using computational software, dedicated studies correlating these descriptors with its specific chemical and biological activities are not widely published. The interplay of the electron-withdrawing effects of the nitro group and the halogens, along with their positions on the aromatic ring, would create a unique electronic profile for this molecule, influencing its reactivity and potential for biological interactions.

Below is a table of some theoretically calculated molecular descriptors for the related compound, 4-bromo-2-fluoro-1-nitrobenzene, which is an isomer of the target compound. It is important to note that these values may differ for this compound due to the different substitution pattern.

| Descriptor | Value (for 4-bromo-2-fluoro-1-nitrobenzene) | Significance in Toxicology |

| LogP | ~2.89 | Indicates the hydrophobicity of the molecule, affecting its absorption and distribution in biological systems. |

| HOMO Energy | Not specified in available literature | Relates to the molecule's ability to donate electrons in chemical reactions. |

| LUMO Energy | Not specified in available literature | Relates to the molecule's ability to accept electrons, which is often linked to the reactivity of nitroaromatics. |

Note: The data in this table is for an isomer and should be considered as indicative only.

Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its biological activity. Conformational analysis of substituted nitrobenzenes often focuses on the rotational barrier of the nitro group relative to the plane of the benzene ring. This rotation can be influenced by the presence of adjacent substituents due to steric hindrance.

For this compound, specific studies detailing its conformational preferences, including the torsional angle of the nitro group and the energy barrier for its rotation, are not found in the reviewed literature. In many substituted nitrobenzenes, the nitro group tends to be coplanar with the benzene ring to maximize resonance stabilization. However, bulky substituents ortho to the nitro group can force it to twist out of the plane. In this compound, the fluorine atom is ortho to the nitro group. While fluorine is relatively small, its interaction with the nitro group would be a key determinant of the molecule's preferred conformation. The lack of specific computational studies means that the precise rotational barrier and the equilibrium torsional angle for this compound remain uncharacterized in the scientific literature.

Environmental Research and Fate of Halogenated Nitrobenzenes General Context for 4 Bromo 3 Fluoronitrobenzene

Environmental Occurrence and Contamination Potential of Nitroaromatics